

Application Notes and Protocols for Kinase Inhibitors in Combination Cancer Therapy

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Compound of Interest		
Compound Name:	CK-119	
Cat. No.:	B1669122	Get Quote

For: Researchers, scientists, and drug development professionals.

Subject: Application of Kinase Inhibitors in Combination with Other Cancer Therapies, with a focus on ATRN-119 as a representative ATR inhibitor.

Executive Summary

The development of kinase inhibitors has marked a significant advancement in precision oncology. However, monotherapy often leads to the development of resistance. This document provides an overview and detailed protocols for the combination of kinase inhibitors with other therapeutic modalities to enhance anti-tumor efficacy and overcome resistance. While the initial topic of interest was "**CK-119**," publicly available information on this specific compound in cancer combination therapy is limited to a 1998 study identifying it as an interleukin-1 blocker that inhibits fibroblast-like cell proliferation.

Therefore, to provide a relevant and detailed guide, we will focus on ATRN-119, an orally bioavailable and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor currently in clinical development. ATR inhibitors represent a promising class of drugs that target the DNA Damage Response (DDR) pathway, a key mechanism in cancer cell survival. Preclinical and clinical data for ATRN-119 support its evaluation in combination with DNA-damaging agents and immunotherapy.

Application Notes



Rationale for Combination Therapy with ATRN-119

ATRN-119 is a potent inhibitor of ATR, a critical kinase in the DDR pathway that is activated by DNA replication stress.[1][2] Many cancer cells exhibit increased replication stress due to oncogene activation and defects in other DDR pathways, making them highly dependent on ATR for survival.[2][3] By inhibiting ATR, ATRN-119 can induce synthetic lethality in cancer cells with specific DDR mutations.[1]

The primary rationale for using ATRN-119 in combination therapy is to potentiate the effects of other cancer treatments:

- With DNA-Damaging Agents (e.g., Radiation Therapy, Chemotherapy): These agents induce DNA damage. By inhibiting the ATR-mediated repair pathway, ATRN-119 can enhance the cytotoxic effects of these therapies, leading to increased cancer cell death.[4][5]
- With PARP Inhibitors: Preclinical studies have demonstrated significant synergy between ATRN-119 and PARP inhibitors.[6]
- With Immune Checkpoint Inhibitors: Preclinical evidence suggests that ATR inhibition may enhance anti-tumor immune responses, providing a rationale for combination with immunotherapy.[7]
- With Antibody-Drug Conjugates (ADCs): The combination of ATRN-119 with ADCs is also being explored.[4]

ATRN-119: Summary of Preclinical and Clinical Data

Aprea Therapeutics is developing ATRN-119 and has transitioned its development from monotherapy to a focus on combination therapies based on preclinical data and the broader landscape of DDR inhibitors.[4]

Table 1: Summary of ATRN-119 Phase 1/2a ABOYA-119 Monotherapy Trial Data



Parameter	Finding	Reference
Drug	ATRN-119 (oral ATR inhibitor)	[1]
Trial	Phase 1/2a ABOYA-119 (NCT04905914)	[2][8]
Patient Population	Advanced solid tumors with DDR mutations	[2][9]
Recommended Phase 2 Dose (Monotherapy)	1100 mg once daily	[4][7]
Pharmacokinetics	Dose-proportional, supporting once-daily dosing	
Safety Profile	Manageable adverse events at the RP2D	[4]
Preliminary Efficacy (Monotherapy)	Durable disease stabilization in heavily pretreated patients	[2]

Experimental Protocols

Protocol: In Vitro Evaluation of Synergy between ATRN-119 and a DNA-Damaging Agent

Objective: To determine the synergistic, additive, or antagonistic effect of combining ATRN-119 with a DNA-damaging agent (e.g., cisplatin) on the proliferation of cancer cell lines.

Materials:

- Cancer cell lines (e.g., with and without DDR mutations)
- Cell culture medium and supplements
- ATRN-119 (stock solution in DMSO)
- Cisplatin (stock solution in saline)



- 96-well plates
- MTT or similar cell viability assay kit
- Plate reader

Procedure:

- Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Drug Preparation: Prepare serial dilutions of ATRN-119 and cisplatin in cell culture medium.
- Combination Treatment: Treat cells with a matrix of concentrations of ATRN-119 and cisplatin, both as single agents and in combination. Include a vehicle control (DMSO).
- Incubation: Incubate the plates for a period corresponding to several cell doubling times (e.g., 72 hours).
- Cell Viability Assessment: Perform an MTT assay according to the manufacturer's instructions to determine cell viability.
- Data Analysis:
 - Calculate the percentage of cell growth inhibition for each treatment condition relative to the vehicle control.
 - Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol: Preclinical In Vivo Evaluation of ATRN-119 in Combination with Radiation Therapy

Objective: To assess the in vivo efficacy of ATRN-119 as a radiosensitizer in a tumor xenograft model.

Materials:



- Immunocompromised mice (e.g., nude mice)
- Cancer cells for xenograft implantation
- ATRN-119 formulated for oral gavage
- Irradiation equipment
- Calipers for tumor measurement

Procedure:

- Tumor Implantation: Subcutaneously implant cancer cells into the flanks of the mice.
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
- Randomization: Randomize mice into four treatment groups:
 - Vehicle control
 - ATRN-119 alone
 - Radiation alone
 - ATRN-119 in combination with radiation
- Treatment Administration:
 - Administer ATRN-119 or vehicle via oral gavage daily.
 - o On specified days, irradiate the tumors of the radiation and combination therapy groups.
- Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
- Endpoint: Continue treatment until tumors reach a predetermined endpoint size or for a specified duration. Monitor animal weight and health.
- Data Analysis:



- Plot tumor growth curves for each treatment group.
- Perform statistical analysis (e.g., ANOVA) to compare tumor growth between groups.

Protocol Outline: Phase 1b/2a Clinical Trial of ATRN-119 in Combination with an Immune Checkpoint Inhibitor

Title: A Phase 1b/2a, Open-Label Study to Evaluate the Safety, Tolerability, and Preliminary Efficacy of ATRN-119 in Combination with Pembrolizumab in Patients with Advanced Solid Tumors.

Objectives:

- Primary (Phase 1b): To determine the recommended Phase 2 dose (RP2D) of ATRN-119 in combination with a standard dose of pembrolizumab.
- Secondary (Phase 2a): To evaluate the preliminary anti-tumor activity of the combination.

Patient Population: Patients with advanced solid tumors who have progressed on standard therapies.

Study Design:

- Phase 1b (Dose Escalation): A standard 3+3 dose-escalation design will be used. Cohorts of 3-6 patients will receive escalating doses of ATRN-119 in combination with a fixed dose of pembrolizumab to determine the maximum tolerated dose (MTD) and RP2D.
- Phase 2a (Dose Expansion): Once the RP2D is established, additional patients will be enrolled in specific tumor-type cohorts to further evaluate safety and preliminary efficacy.

Treatment:

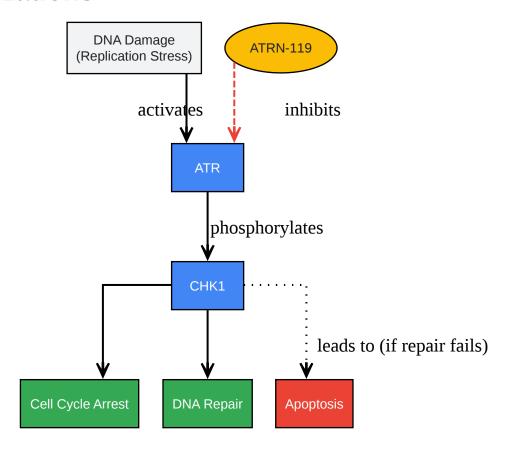
- · ATRN-119 administered orally, once daily.
- Pembrolizumab administered intravenously every 3 or 6 weeks.

Assessments:



- Safety: Monitor and grade adverse events according to CTCAE v5.0.
- Pharmacokinetics: Collect blood samples to characterize the PK of ATRN-119.
- Efficacy: Evaluate tumor response using RECIST v1.1 every 6-9 weeks.
- Biomarkers: Collect tumor biopsies and blood samples to explore predictive biomarkers of response.

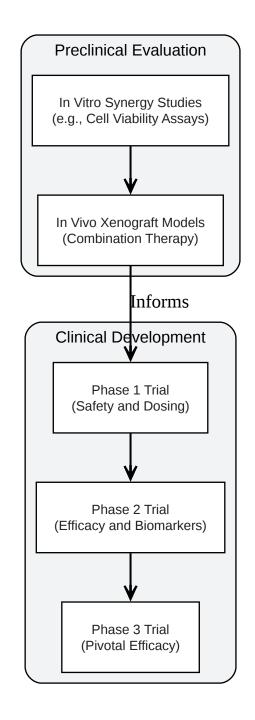
Visualizations



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Caption: Simplified ATR signaling pathway and the mechanism of action of ATRN-119.





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